4-[3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Description
The compound is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . The structure also contains phenyl rings, which are a common feature in many organic compounds . The presence of the dimethoxyphenyl group suggests that this compound may have interesting chemical properties, as methoxy groups can influence the reactivity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a cyclization reaction . The phenyl and dimethoxyphenyl groups could be introduced through a variety of methods, including Friedel-Crafts acylation or alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, phenyl rings, and carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles are known to undergo reactions such as N-alkylation, N-acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic . The dimethoxyphenyl group could influence the compound’s solubility and reactivity .Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
It’s known that the interaction of a compound with its target usually involves the formation and breaking of bonds, leading to changes in the structure and function of the target .
Pharmacokinetics
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, is known to have oral activity .
Result of Action
3-(3,4-dimethoxyphenyl)propanoic acid, a structurally similar compound, is known to stimulate γ globin gene expression and erythropoiesis, and can be used for β hemoglobinopathies and other anemias .
Biochemical Analysis
Biochemical Properties
Pyrazoline derivatives, which this compound is a part of, have been reported to exhibit a range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Cellular Effects
Related pyrazoline derivatives have been shown to influence various cellular processes . For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-27-18-9-8-15(12-19(18)28-2)16-13-17(14-6-4-3-5-7-14)23(22-16)20(24)10-11-21(25)26/h3-9,12,17H,10-11,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPHNVAKFRSOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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